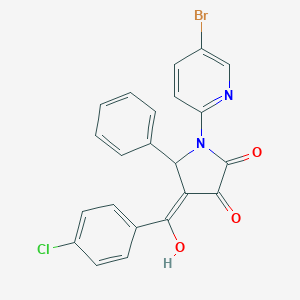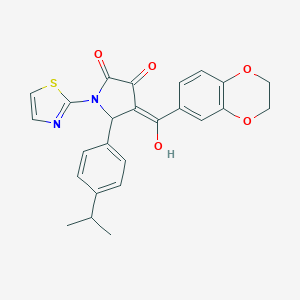
2-ethoxy-N-(2-hydroxyethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-N-(2-hydroxyethyl)benzamide, also known as EEHB, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects.
科学的研究の応用
2-ethoxy-N-(2-hydroxyethyl)benzamide has been studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that 2-ethoxy-N-(2-hydroxyethyl)benzamide can inhibit the growth of cancer cells and induce cell death in various types of cancer, including breast, liver, and lung cancer. 2-ethoxy-N-(2-hydroxyethyl)benzamide has also been found to reduce inflammation and oxidative stress, which are implicated in various diseases such as arthritis, cardiovascular disease, and neurodegenerative disorders.
作用機序
The mechanism of action of 2-ethoxy-N-(2-hydroxyethyl)benzamide is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. 2-ethoxy-N-(2-hydroxyethyl)benzamide has been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. It has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-ethoxy-N-(2-hydroxyethyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 2-ethoxy-N-(2-hydroxyethyl)benzamide has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
2-ethoxy-N-(2-hydroxyethyl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been found to exhibit low toxicity and can be used at concentrations up to 100 μM in cell culture experiments. However, one limitation of 2-ethoxy-N-(2-hydroxyethyl)benzamide is that it is not very soluble in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-ethoxy-N-(2-hydroxyethyl)benzamide. One area of interest is the development of 2-ethoxy-N-(2-hydroxyethyl)benzamide derivatives with improved solubility and potency. Another area of interest is the investigation of the mechanism of action of 2-ethoxy-N-(2-hydroxyethyl)benzamide in more detail. Further studies are also needed to evaluate the potential of 2-ethoxy-N-(2-hydroxyethyl)benzamide as a therapeutic agent in various diseases such as cancer, arthritis, and neurodegenerative disorders.
Conclusion:
2-ethoxy-N-(2-hydroxyethyl)benzamide is a promising compound that has been studied for its potential applications in scientific research. It exhibits various biochemical and physiological effects and has been found to have anti-inflammatory, antioxidant, and anticancer properties. While there are limitations to its use in lab experiments, further research is needed to fully understand the mechanism of action of 2-ethoxy-N-(2-hydroxyethyl)benzamide and its potential as a therapeutic agent.
合成法
2-ethoxy-N-(2-hydroxyethyl)benzamide can be synthesized using a simple two-step reaction. The first step involves the reaction of 2-chloroethyl ethyl ether with 2-aminobenzamide in the presence of a base such as sodium hydroxide. This reaction results in the formation of 2-ethoxy-N-(2-chloroethyl)benzamide. In the second step, the chloro group is replaced with a hydroxyethyl group using sodium hydroxide and ethanol. This reaction yields 2-ethoxy-N-(2-hydroxyethyl)benzamide.
特性
IUPAC Name |
2-ethoxy-N-(2-hydroxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-15-10-6-4-3-5-9(10)11(14)12-7-8-13/h3-6,13H,2,7-8H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULBDFANTZJRLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(2-hydroxyethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 5-cyano-4-(2-furyl)-6-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-2-phenyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B267710.png)
![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B267711.png)

![3-{[(3-Chloroanilino)carbonyl]amino}benzamide](/img/structure/B267717.png)






![7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B267783.png)
![N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B267784.png)